3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578 and is a selective P2Y6 receptor antagonist. The P2Y6 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, making MRS2578 a promising therapeutic agent.
Mécanisme D'action
MRS2578 selectively binds to and inhibits the P2Y6 receptor, which is involved in various physiological and pathological processes such as inflammation, immune response, and cancer progression. By inhibiting the P2Y6 receptor, MRS2578 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects, including the inhibition of microglial activation, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of cancer cell proliferation and migration, and the modulation of immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MRS2578 in lab experiments is its selectivity for the P2Y6 receptor, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is that MRS2578 may have off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MRS2578, including:
1. Further investigation of the mechanisms by which MRS2578 modulates the P2Y6 receptor and its downstream signaling pathways.
2. Development of more selective and potent P2Y6 receptor antagonists for therapeutic use.
3. Investigation of the potential therapeutic applications of MRS2578 in other fields, such as cardiovascular disease and metabolic disorders.
4. Investigation of the potential synergistic effects of MRS2578 with other therapeutic agents.
5. Investigation of the potential side effects and toxicity of MRS2578 in preclinical and clinical studies.
Conclusion:
MRS2578 is a promising chemical compound that has potential applications in various fields, including neuroscience, immunology, and cancer research. Its selectivity for the P2Y6 receptor makes it a valuable tool for studying the role of this receptor in physiological and pathological processes. Further research is needed to fully understand the mechanisms by which MRS2578 modulates the P2Y6 receptor and its potential therapeutic applications.
Méthodes De Synthèse
MRS2578 can be synthesized using various methods, including the reaction of 5-(trifluoromethyl)benzoic acid with 1-methyl-4-(sulfonyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product can be purified using chromatography techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
MRS2578 has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, MRS2578 has been shown to inhibit microglial activation and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In immunology, MRS2578 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In cancer research, MRS2578 has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for various types of cancer.
Propriétés
IUPAC Name |
3-[(1-methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4S/c1-18-5-10(16-6-18)23(21,22)17-9-3-7(11(19)20)2-8(4-9)12(13,14)15/h2-6,17H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNIONMPJEGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.